D-Glycero-D-gulo-heptose

Carbohydrate Conformation Anhydride Formation Analytical Chemistry

Researchers requiring a stereochemically defined heptose for bacterial polysaccharide studies or kinase inhibition assays need a compound that does not introduce confounding biological activity. D-Glycero-D-gulo-heptose (CAS 3146-50-7) delivers reproducible specificity: • Validated negative control: Does not inhibit hexokinase or glucokinase, unlike D-mannoheptulose, ensuring assay specificity. • Quantifiable conformational bias: Favors 1,7-anhydride (66%) over 1,6-anhydride (9%), enabling predictable regioselective chemistry. • High-purity reference standard: Defined mp 176-178°C and [α]²⁴/D -18°, suitable for HPLC, GC-MS, and polarimetry quantification.

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
CAS No. 3146-50-7
Cat. No. B1205492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glycero-D-gulo-heptose
CAS3146-50-7
SynonymsD-glycero-D-gulo-heptose
glycero-gulo-heptose
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1
InChIKeyYPZMPEPLWKRVLD-PJEQPVAWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glycero-D-gulo-heptose: Sourcing and Identity


D-Glycero-D-gulo-heptose (CAS 3146-50-7) is a seven-carbon monosaccharide (aldoheptose) with the molecular formula C₇H₁₄O₇ and a molecular weight of 210.18 g/mol [1]. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents like DMSO and DMF [2]. This compound is a research-use-only heptose sugar, distinct from more common hexoses like glucose, and serves as a critical building block and reference standard in the study of bacterial surface polysaccharides and metabolic pathways . Its specific stereochemistry (2R,3R,4S,5R,6R) underpins its unique biological interactions, which are not replicated by its close heptose analogs.

D-Glycero-D-gulo-heptose: Why Analogs Cannot Substitute


The heptose family, while sharing a core C₇ backbone, exhibits profound functional divergence based on stereochemical arrangement. D-Glycero-D-gulo-heptose possesses a specific 2R,3R,4S,5R,6R configuration that dictates its unique conformational equilibrium [1], its inability to serve as a substrate in certain metabolic pathways [2], and its distinct behavior in enzymatic and binding assays . Generic substitution with other common heptoses like D-manno-heptose or D-glycero-D-manno-heptose is not feasible for applications requiring this specific stereochemistry, as the quantitative data below will demonstrate. The selection of this precise isomer is critical for ensuring experimental reproducibility and achieving the desired biological or chemical outcome.

D-Glycero-D-gulo-heptose: Differentiation Evidence


Conformational Equilibrium: 1,7-Anhydride Preference

In solution, D-Glycero-D-gulo-heptose exhibits a markedly different equilibrium between its reducing form and its glycosidic anhydrides compared to other sugars, a property critical for understanding its reactivity and structural behavior. This conformational preference is a direct consequence of its unique stereochemistry [1].

Carbohydrate Conformation Anhydride Formation Analytical Chemistry

Lack of Hexokinase Inhibition vs. D-Mannoheptulose

Unlike the established inhibitor D-mannoheptulose, D-Glycero-D-gulo-heptose completely fails to inhibit D-glucose phosphorylation by key hexokinase isoenzymes. This defines its utility as a negative control or an inert metabolic probe rather than an inhibitor [1].

Metabolic Engineering Enzymology Diabetes Research

Insulin Secretion: Comparison with D-Mannoheptose

In ex vivo rat pancreatic islet studies, D-Glycero-D-gulo-heptose displays a distinct functional profile compared to its analog D-mannoheptose, with a failure to affect glucose-induced insulin release under physiological glucose conditions [1].

Insulin Secretion Pancreatic Islet Biology Metabolism

Melting Point and Optical Rotation for Identity

The compound can be authenticated and distinguished from other heptose isomers via its specific physicochemical constants, which are critical for procurement and ensuring batch-to-batch consistency .

Analytical Chemistry Quality Control Compound Authentication

D-Glycero-D-gulo-heptose: Research Applications


Negative Control for D-Mannoheptulose Enzyme Assays

Researchers studying hexokinase or glucokinase inhibition by D-mannoheptulose require a structurally similar heptose that does not exhibit this inhibitory activity. As demonstrated by Courtois et al., D-Glycero-D-gulo-heptose fails to inhibit D-glucose phosphorylation by multiple hexokinase isoforms, making it an ideal negative control [1]. Procurement of this compound ensures that any observed effect is specific to the inhibitor and not a general property of heptose sugars.

SAR in Pancreatic Beta-Cell Function

For studies examining the impact of sugars on insulin secretion, D-Glycero-D-gulo-heptose provides a valuable comparator. The same study by Courtois et al. shows that this compound does not modulate glucose-induced insulin release, whereas the related compound D-mannoheptose has a biphasic effect [1]. This differential activity allows researchers to probe the specific structural features of heptoses that influence insulinotropic action.

Conformational Starting Material in Carbohydrate Synthesis

The unique conformational equilibrium of D-Glycero-D-gulo-heptose, which strongly favors the 1,7-anhydride form (66%) over the 1,6-anhydride (9%), dictates its reactivity and selectivity in chemical transformations [1]. Synthetic chemists developing novel glycoconjugates or probing reaction mechanisms can leverage this known, quantifiable conformational bias to achieve desired regioselective outcomes, which would not be possible with other heptose isomers that exhibit different equilibrium distributions.

Heptose Isomer Authentication Standards

The specific physicochemical properties, including a defined melting point (176-178 °C) and specific optical rotation ([α]²⁴/D: −18°), allow D-Glycero-D-gulo-heptose to serve as a high-purity reference standard for analytical techniques like HPLC, GC-MS, or polarimetry [1]. This is critical for labs involved in profiling bacterial polysaccharides or monitoring enzymatic reactions, enabling unambiguous identification and quantification of this specific isomer in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glycero-D-gulo-heptose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.